methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate
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Overview
Description
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate typically involves the following steps:
N-Alkylation of Quinazolin-4(3H)-one: The starting material, quinazolin-4(3H)-one, is alkylated using ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide at room temperature.
Formation of the Glycinate Moiety: The intermediate product is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives .
Scientific Research Applications
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more
Biological Activity
Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₉N₃O₆
- Molecular Weight : Approximately 349.34 g/mol
- CAS Number : 1190293-53-8
The structure features a quinazolinone core, which is known for its pharmacological significance. The presence of a glycine derivative and a propanoyl side chain enhances its biological activity compared to simpler analogs .
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Initial studies indicate that compounds with a quinazolinone structure often possess antimicrobial properties. This compound may inhibit bacterial growth through interference with cellular processes.
- Anticancer Potential : Quinazolinones have been studied for their ability to induce apoptosis in cancer cells. This compound's structural features may enhance its efficacy against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other quinazolinone derivatives that target matrix metalloproteinases (MMPs) and other critical enzymes in cancer progression and inflammation .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. The SAR studies suggest that:
- Quinazolinone Core : Essential for biological activity; modifications at this core can significantly alter potency.
- Glycine Moiety : Enhances solubility and bioavailability, potentially improving therapeutic efficacy.
- Propanoyl Side Chain : Influences interaction with biological targets, enhancing binding affinity and selectivity .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinazolinone derivatives, providing insights into the potential applications of this compound:
Future Directions
Research into this compound is ongoing, with particular focus on:
- Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level.
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Combination Therapies : Evaluating synergistic effects when used with existing therapeutics.
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]acetate |
InChI |
InChI=1S/C14H15N3O4/c1-21-13(19)8-15-12(18)6-7-17-9-16-11-5-3-2-4-10(11)14(17)20/h2-5,9H,6-8H2,1H3,(H,15,18) |
InChI Key |
CVUHJEPXEKAURK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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